molecular formula C13H24N4O3S B7032900 N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide

N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7032900
M. Wt: 316.42 g/mol
InChI Key: LQEQWDPVSFMCTL-UHFFFAOYSA-N
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Description

N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-10(2)12-14-13(20-15-12)17-7-5-6-11(9-17)8-16(3)21(4,18)19/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEQWDPVSFMCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCCC(C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets involved in diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity or function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide
  • N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]ethanesulfonamide
  • N-methyl-N-[[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]methyl]benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, piperidine ring, and methanesulfonamide group allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for various applications.

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